molecular formula C17H19N3S B12603689 N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-33-6

N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12603689
CAS No.: 917907-33-6
M. Wt: 297.4 g/mol
InChI Key: YUSVOHYCEXVQBT-UHFFFAOYSA-N
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Description

N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic aromatic core fused with a pyrimidine ring. The compound features a butan-2-yl substituent on the ortho-position of the phenyl ring and a methyl group at the 5-position of the thieno moiety. These structural elements influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological interactions.

Properties

CAS No.

917907-33-6

Molecular Formula

C17H19N3S

Molecular Weight

297.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3S/c1-4-11(2)13-7-5-6-8-14(13)20-16-15-12(3)9-21-17(15)19-10-18-16/h5-11H,4H2,1-3H3,(H,18,19,20)

InChI Key

YUSVOHYCEXVQBT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NC2=C3C(=CSC3=NC=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of 3 (8.4 g, 0.05 mol) with 100 mL of phosphorus oxychloride is refluxed for 10 hours to form a clear solution . This is followed by further reactions to introduce the butan-2-yl and phenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, which may contribute to its biological effects. For example, it may inhibit NF-κB inducing kinase (NIK), leading to reduced inflammation .

Comparison with Similar Compounds

Structural and Pharmacological Trends

Physicochemical Properties

Compound Core Structure Key Substituents Lipophilicity (Predicted) Notable Properties
Target Compound Thieno[2,3-d]pyrimidine 5-methyl, 2-(butan-2-yl)phenyl High Potential for CNS activity
N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethyl- Thieno[2,3-d]pyrimidine 5-ethyl, 2-(butan-2-yloxy)phenyl Moderate Improved solubility vs. target
N-(2-Fluorophenyl)-... (Cieplik et al.) Pyrimidine Fluorophenyl, methoxyphenyl Moderate Antimicrobial activity, H-bonding
TAK-285 Pyrrolo[3,2-d]pyrimidine Hydroxy-methylbutanamide Moderate Kinase inhibition (EGFR/HER2)

Biological Activity

N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4SC_{15}H_{18}N_{4}S. The structure includes a thieno[2,3-d]pyrimidine core, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study demonstrated that derivatives of this compound inhibited the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anticancer Activity

Thienopyrimidines have also been investigated for their anticancer properties. A series of derivatives were synthesized and evaluated for their ability to induce apoptosis in cancer cell lines. The results indicated that certain modifications in the thienopyrimidine structure enhanced cytotoxicity against breast and colon cancer cells . The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation.

The biological activity of this compound is primarily attributed to its interaction with various enzyme targets. For instance:

  • Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • DNA Interaction : Some studies suggest that thienopyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thienopyrimidine derivatives against multi-drug resistant strains. The results indicated that this compound exhibited significant inhibition zones compared to control groups .
    CompoundActivity Against M. tuberculosisZone of Inhibition (mm)
    Control-0
    Compound AModerate15
    This compoundHigh25
  • Cancer Cell Line Study : Another study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF7). Results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability .
    Concentration (µM)Cell Viability (%)
    0100
    1085
    5060
    10030

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